NSC319726, also known as N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide, is a thiosemicarbazone (TSC) compound initially identified through the National Cancer Institute's (NCI) anti-cancer drug screening program. [ [] ] It exhibits potent zinc-chelating properties, classifying it as a zinc metallochaperone (ZMC). [ [] ] Research indicates its potential as a reactivator of mutant p53, a tumor suppressor protein often mutated in cancer cells. [ [] ] NSC319726 also demonstrates promising broad-spectrum antifungal activity, particularly against resistant strains of Candida auris and Escherichia coli. [ [, ] ]
NSC319726 is classified under thiosemicarbazones, a group of compounds known for their diverse biological activities, including anticancer and antifungal properties. The compound was initially developed as part of the National Cancer Institute's drug discovery program and has been repurposed for various therapeutic investigations.
The synthesis of NSC319726 typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. While specific synthetic routes can vary, a common method includes:
Technical details regarding the synthesis often include monitoring the reaction progress via thin-layer chromatography and confirming the structure through spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
The molecular formula of NSC319726 is , indicating a structure that includes a thiosemicarbazone moiety. The compound features:
Data regarding the molecular weight is approximately 224.29 g/mol, with key structural features influencing its biological interactions.
NSC319726 undergoes several notable chemical reactions:
The mechanism of action for NSC319726 primarily involves:
Studies indicate that NSC319726 has a high selectivity index, with significantly lower toxicity to human liver cell lines compared to its antifungal activity against Candida albicans .
Relevant data from studies highlight its effective concentration ranges for antifungal activity (minimum inhibitory concentration values) and cytotoxicity profiles against various cell lines .
NSC319726 has several promising applications:
NSC319726 (Chemical Name: 1-Azetidinecarbothioic acid [1-(2-pyridinyl)ethylidene]hydrazide; CAS: 71555-25-4) possesses a molecular weight of 234.32 g/mol and the molecular formula C₁₁H₁₄N₄S [1] [5] [10]. Its defining structural motif is the thiosemicarbazone backbone, comprising a pyridine ring, an azetidine ring, and critical nitrogen and sulfur atoms positioned for metal coordination. This architecture enables potent chelation of divalent cations, particularly zinc (Zn²⁺) [2] [8] [9]. The planar configuration and electron-donating nitrogen/sulfur atoms create an optimal binding pocket for zinc ions. Crucially, the compound exists as an equilibrium mixture of E and Z isomers around the hydrazone bond, with the Z isomer exhibiting superior zinc binding affinity and biological activity in reactivating the p53R175H mutant. This specific binding facilitates the delivery of zinc ions to the structurally deficient zinc-binding domain within the p53R175H mutant protein core, enabling correct folding [2] [6] [9].
Table 1: Key Physicochemical Properties of NSC319726
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₄N₄S | Defines atomic composition and molecular weight (234.32 g/mol) |
CAS Number | 71555-25-4 | Unique chemical identifier |
Critical Structural Motif | Thiosemicarbazone (N-N-C=S) with pyridine & azetidine | Enables zinc chelation and mutant p53 targeting |
Primary Metal Chelation | Zinc (Zn²⁺) | Essential for restoring p53R175H structure and function |
Isomerism | E/Z isomers around hydrazone bond | Z isomer possesses higher Zn²⁺ affinity and bioactivity |
Key Atoms for Chelation | Nitrogen (pyridine & hydrazone), Sulfur (thione) | Forms stable coordination complex with Zn²⁺ |
NSC319726 exhibits challenging physicochemical properties impacting its pharmacokinetic behavior. It demonstrates very high solubility in dimethyl sulfoxide (DMSO) (> 19 mg/mL, > 81 mM) but is insoluble in water and ethanol [1] [5] [10]. This pronounced hydrophobicity necessitates specialized formulations for in vivo delivery. Common strategies include dissolution in DMSO followed by dilution in lipid-based carriers like corn oil (5% DMSO/95% corn oil, achieving ~0.23 mg/mL) or aqueous surfactants/polyols (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% water, achieving ~0.95 mg/mL) [1] [5]. Suspensions using carboxymethylcellulose sodium (CMC-Na) have also been employed for oral or intraperitoneal administration (up to 5 mg/mL) [1]. Stability assessments indicate sensitivity to moisture and oxidative conditions, requiring storage at -20°C under inert conditions. Bioavailability studies in xenograft models confirm biological activity following intraperitoneal (i.p.) injection (0.1-10 mg/kg), demonstrating tumor growth inhibition specifically in p53R175H-expressing tumors, thereby confirming sufficient delivery to the target site despite solubility limitations [1] [6]. The compound’s instability in aqueous environments and rapid plasma clearance pose significant challenges for clinical translation, driving ongoing research into advanced delivery systems like nanoparticles or liposomes.
Mutant p53 proteins, particularly conformational mutants like p53R175H, are prevalent oncogenic drivers. The p53R175H mutation disrupts the zinc-binding site in the p53 DNA-binding domain, preventing proper folding, abolishing DNA binding, and often conferring oncogenic gain-of-function (GOF) properties [2] [4] [6]. NSC319726 belongs to a limited class of compounds termed mutant p53 reactivators, distinct from agents targeting wild-type p53 (e.g., MDM2 inhibitors like Nutlins) or compounds inducing p53-independent apoptosis [8] [9]. Its mechanism is allele-specific, showing exceptional potency against p53R175H (IC₅₀ = 8 nM in fibroblasts) and related zinc-binding mutants (e.g., C176F, C242S, G245S), but minimal activity against DNA-contact mutants (e.g., p53R248W, p53R273H) or wild-type p53 cells at therapeutic concentrations [1] [2] [6]. This specificity stems from its function as a zinc metallochaperone: NSC319726 binds extracellular or loosely bound intracellular Zn²⁺, transports it into the cell, and donates it directly to the deficient zinc-binding pocket of p53R175H. This restores the wild-type conformation, enabling sequence-specific DNA binding, transcriptional activation of p53 target genes (e.g., p21, PUMA, BAX), and subsequent apoptosis [2] [6]. Electromobility shift assays (EMSA) confirmed restored DNA binding only in the presence of both zinc and NSC319726, and not with either alone or with a non-chelating analog (A6) [2]. Crucially, NSC319726 demonstrates efficacy across diverse cellular backgrounds carrying the R175H mutation, overcoming limitations of earlier reactivators like PRIMA-1 or CP-31398, which showed significant cell-type sensitivity [3] [6] [8].
Table 2: Allele-Specific Reactivation Profile of NSC319726
p53 Status | Cellular Response to NSC319726 | Key Evidence |
---|---|---|
p53R175H (Human) / R172H (Mouse) | High sensitivity (IC₅₀ ~8 nM), Apoptosis, Conformational correction | Growth inhibition, Annexin V staining, PAb1620 gain/PAb240 loss, p21 induction [1] [2] [6] |
Other Zinc-Binding Mutants (C176F, C242S, G245S) | Moderate to High Sensitivity | Reactivation confirmed via EMSA, conformation-specific antibodies [2] |
DNA-Contact Mutants (R248W, R273H/W) | Low Sensitivity (IC₅₀ often >100x R175H) | Minimal growth inhibition, lack of conformation change or target gene induction [1] [6] |
Wild-Type p53 | Very Low Sensitivity (IC₅₀ not reached at high µM) | No cytotoxicity in fibroblasts, lack of p53 induction [1] [6] |
p53-Null | Low Sensitivity | Similar to WT p53 cells [6] |
The discovery and development of NSC319726 exemplify a rational bioinformatics approach to drug repurposing and target validation. Its journey began with analysis of the NCI-60 anticancer drug screen database, which contains growth inhibition data (IC₅₀) for over 48,000 compounds tested across 60 human cancer cell lines with known p53 status (WT, mutant, null) [3] [6]. A sophisticated computational methodology was developed to identify compounds exhibiting preferential cytotoxicity in cell lines harboring hotspot p53 mutations (codons 175, 248, 273) compared to wild-type p53 controls. This analysis ranked thiosemicarbazones, including NSC319726, among the top hits demonstrating significant enrichment of activity in mutant p53 lines, particularly those with the R175 mutation [6]. Initial validation utilized isogenic murine fibroblast models (10(3) series) engineered to express common p53 mutants (R175H, R248W, R273H) or control lines. NSC319726 exhibited remarkable selectivity, with an IC₅₀ of 8 nM for the p53R175H mutant versus no significant inhibition in wild-type Balb/c 3T3 fibroblasts or WI38 human lung fibroblasts even at high µM concentrations [6]. Further validation extended to primary patient-derived models, including glioblastoma (GBM) lines, revealing picomolar potency in some cases, although this extreme sensitivity appeared linked to copper binding and oxidative stress induction rather than p53 status in GBM specifically [7]. Key mechanistic milestones included demonstrating NSC319726-induced conformational change (loss of mutant-specific PAb240 epitope, gain of wild-type-specific PAb1620 epitope), restoration of sequence-specific DNA binding via EMSA, transcriptional reactivation (p21 protein induction), and mutant p53-dependent apoptosis (Annexin V staining, reduced by p53R175H siRNA knockdown) [2] [6]. In vivo proof-of-concept was achieved using p53R172H knock-in mice (equivalent to human R175H) and human xenograft models. NSC319726 (5-10 mg/kg/day i.p.) caused significant apoptosis in normal tissues of p53R172H/R172H mice but not in p53+/+ or p53-/- mice. Importantly, it inhibited growth of TOV112D (p53R175H) ovarian xenografts but not H460 (p53 WT) or MDAMB468 (p53R273W) xenografts, confirming allele-specific tumor suppression in vivo [1] [6]. This trajectory, from database mining through in vitro and in vivo validation, cemented NSC319726 as a lead compound for mutant p53R175-targeted therapy, spurring further optimization and combination studies.
Table 3: Key Milestones in the Development of NSC319726
Stage | Key Finding/Model | Significance |
---|---|---|
Identification | Top hit in NCI-60 screen bioinformatics analysis for mutant p53 selectivity | Validated computational approach for mutant p53 drug discovery [6] |
In Vitro Validation (Isogenic Models) | IC₅₀ = 8 nM in p53R175H fibroblasts vs. no inhibition in WT | Confirmed R175H allele-specific lethality [6] |
Mechanism Elucidation | Restoration of WT conformation (PAb1620+/PAb240-) & DNA binding | Established zinc metallochaperone mechanism [2] [6] |
Transcriptional Reactivation | Induction of p21, PUMA, BAX in p53R175H cells | Demonstrated functional restoration of p53 pathway [6] |
In Vivo Specificity (Mouse Model) | Toxicity & apoptosis in p53R172H/R172H mice, not WT or null | Confirmed allele-specificity in physiological context [6] |
In Vivo Efficacy (Xenograft) | Growth inhibition of TOV112D (R175H) tumors, not WT or R273W | Proof-of-concept for tumor suppression [1] [6] |
Broader Zinc-Binding Mutant Reactivation | EMSA showing restored DNA binding in C176F, C242S, G245S | Expanded potential patient population [2] |
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